Tetracycline hydrate 99

Beschreibung

Historical Context and Discovery of Tetracycline (B611298) Antibiotics

The story of tetracyclines began in the mid-20th century, a period of intense discovery in the field of antibiotics. nih.govwikipedia.org The initial breakthroughs came from the systematic screening of soil microorganisms, leading to the identification of the first members of this important class of drugs. nih.govnih.gov

The first tetracycline antibiotic, chlortetracycline (B606653) (Aureomycin), was discovered in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens. wikipedia.orgnih.govwikipedia.org This was soon followed by the discovery of oxytetracycline (B609801) (Terramycin) in 1950 by scientists at Pfizer, isolated from Streptomyces rimosus. nih.govnih.govmicrobeonline.com These naturally occurring compounds were noted for their broad-spectrum activity against a wide range of gram-positive and gram-negative bacteria, as well as other microorganisms. wikipedia.orgnih.govbiomedres.us Tetracycline itself was identified later but is considered the parent compound for nomenclature purposes. wikipedia.org

Table 1: Early Natural Tetracyclines

| Compound | Year of Discovery/Report | Source Organism |

| Chlortetracycline | 1945/1948 | Streptomyces aureofaciens |

| Oxytetracycline | 1950 | Streptomyces rimosus |

| Tetracycline | Later | S. aureofaciens, S. rimosus, S. viridofaciens |

| Demethylchlortetracycline | Later | S. aureofaciens |

Data sourced from multiple references. wikipedia.orgnih.govwikipedia.orgnih.govmicrobeonline.com

The elucidation of the structure of these natural products paved the way for chemical modifications. wikipedia.org A pivotal moment came in 1955 when Lloyd Conover's research demonstrated that the hydrogenolysis of chlortetracycline produced a deschloro product, tetracycline, which was equally active. wikipedia.org This was the first proof that chemically modified antibiotics could retain biological activity, opening the door to the development of semi-synthetic derivatives. wikipedia.org This led to the creation of second-generation tetracyclines with improved pharmacological properties, such as enhanced potency, better solubility, and improved oral bioavailability. wikipedia.orgnih.govcreative-diagnostics.com

Classification and Structural Features of Tetracycline Antibiotics

Tetracyclines are a class of polyketide antibiotics characterized by a common core structure. wikipedia.orgresearchgate.net Their classification is based on their origin and structural modifications, which influence their activity and pharmacological profiles. wikipedia.orgmdpi.com

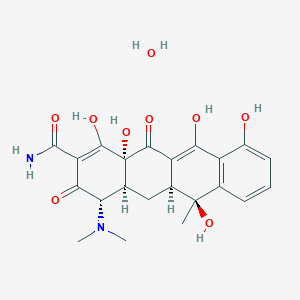

All tetracyclines share a linear, fused tetracyclic nucleus of octahydronaphthacene-2-carboxamide. wikipedia.orgnih.gov This fundamental scaffold consists of four rings designated A, B, C, and D. wikipedia.org The key structural features essential for antibacterial activity include the tetracyclic backbone, a dimethylamine (B145610) group at the C4 position of the A-ring, and specific keto-enol systems. biomedres.uspharmacy180.com Variations in functional groups, particularly at positions C5, C6, C7, and C9, differentiate the various tetracycline analogues. wikipedia.orgcreative-diagnostics.comnih.gov These modifications, such as the addition of chloro, methyl, and hydroxyl groups, can affect properties like half-life and serum protein binding without altering the broad antibacterial spectrum. wikipedia.org

The evolution of tetracyclines is often categorized into three generations, reflecting their developmental timeline and the methods used to produce them. nih.govcreative-diagnostics.comtandfonline.com

First Generation: These are naturally occurring tetracyclines obtained through biosynthesis from Streptomyces species. creative-diagnostics.commdpi.comnih.gov This group includes chlortetracycline, oxytetracycline, tetracycline, and demeclocycline. researchgate.netmdpi.comnih.gov

Second Generation: Developed from the 1960s, these are semi-synthetic derivatives of the first-generation compounds. nih.govcreative-diagnostics.comscispace.com This generation, which includes doxycycline (B596269), minocycline (B592863), lymecycline (B608756), and methacycline, generally offers improved pharmacokinetic properties. nih.govmdpi.comnih.gov

Third Generation: These are more recent, fully synthetic or semi-synthetic derivatives designed to overcome bacterial resistance mechanisms. nih.govcreative-diagnostics.comtandfonline.com This group includes the glycylcyclines like tigecycline (B611373), aminomethylcyclines such as omadacycline (B609740), and fluorocyclines like eravacycline (B3026998). wikipedia.orgcreative-diagnostics.comnih.gov These compounds often feature modifications at the C9 position of the D-ring to enhance their potency and evade resistance. creative-diagnostics.comtandfonline.com

Table 2: Generations of Tetracycline Antibiotics

| Generation | Type | Examples |

| First | Natural/Biosynthetic | Tetracycline, Chlortetracycline, Oxytetracycline, Demeclocycline |

| Second | Semi-synthetic | Doxycycline, Minocycline, Lymecycline, Methacycline |

| Third | Synthetic/Semi-synthetic | Tigecycline, Omadacycline, Eravacycline, Sarecycline |

Data sourced from multiple references. nih.govcreative-diagnostics.comresearchgate.netmdpi.comnih.govtandfonline.comnih.govnih.gov

Scope and Significance of Tetracycline Hydrate (B1144303) in Contemporary Research

Tetracycline hydrate, the hydrated form of the parent tetracycline, continues to be a significant compound in academic and clinical research. Its broad-spectrum activity makes it a reference standard in antimicrobial studies. researchgate.netnih.gov Current research often focuses on overcoming its limitations, such as low water solubility and bacterial resistance. rsc.orgmdpi.com

Recent studies have explored the development of novel formulations of tetracycline to enhance its properties. For instance, the creation of water-soluble di-anionic bi-sodium salts of tetracycline has been shown to improve its hydrophilicity, which is crucial for certain applications like ophthalmic solutions. rsc.org Research has also investigated the use of solid lipid microparticles to improve the dermal delivery of tetracycline hydrochloride for treating conditions like acne. nih.gov

Furthermore, the chemical properties of tetracycline, including its ability to form complexes with metal ions and its pH-dependent stability, are subjects of ongoing investigation. mdpi.complos.orgresearchgate.net Understanding these characteristics is vital for developing stable and effective formulations. For example, studies have shown that tetracycline can undergo solvent-mediated phase transformations, such as converting from tetracycline hydrochloride to tetracycline hexahydrate in certain liquid formulations. researchgate.net The adsorption properties of tetracycline onto materials like graphene oxide are also being studied for potential applications in drug delivery and environmental remediation. plos.org

In the fight against antibiotic resistance, tetracycline and its derivatives serve as scaffolds for the design of new antibiotics. harvard.edu The non-antibacterial properties of tetracyclines, such as their anti-inflammatory effects, are also an active area of research, suggesting potential therapeutic applications beyond infectious diseases. nih.govbiomedres.us

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H2/t9-,10-,15-,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQIUMJFMSWJBO-FMZCEJRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action and Interaction at the Molecular Level

Ribosomal Binding and Protein Synthesis Inhibition

Tetracyclines are known inhibitors of the translation elongation phase of protein synthesis. frontiersin.org The central mechanism of tetracycline (B611298) is its ability to bind to the bacterial ribosome and disrupt its function. nih.gov While protein synthesis occurs in both prokaryotic and eukaryotic cells, tetracyclines show selective toxicity. This is because bacterial ribosomes are composed of 30S and 50S subunits, which differ from the 40S and 60S subunits found in eukaryotes. nih.gov This structural difference, combined with specific cellular uptake mechanisms in bacteria, allows tetracycline to preferentially target microbial protein synthesis. quora.com

The primary target of tetracycline within the bacterial cell is the 30S ribosomal subunit. nih.govdrugbank.comyoutube.comyoutube.com It binds to a single high-affinity site on this smaller subunit, which is composed of 16S ribosomal RNA (rRNA) and numerous ribosomal proteins. oup.com This interaction is the critical step that leads to the inhibition of protein synthesis. frontiersin.org Crystallographic studies have identified a primary binding site, termed Tet-1, located at the base of the head of the 30S subunit, which is consistent across multiple studies and verified biochemically. acs.orgresearchgate.net

Once bound to the 30S subunit, tetracycline physically blocks the acceptor site (A-site). nih.govyoutube.compharmacyfreak.commdpi.com The A-site is the crucial location on the ribosome where the incoming aminoacyl-transfer RNA (aminoacyl-tRNA), which carries the next amino acid to be added to the polypeptide chain, is supposed to bind. nih.govresearchgate.net By occupying this space, tetracycline creates a steric hindrance that prevents the stable binding and accommodation of the aminoacyl-tRNA. frontiersin.orgnih.govembopress.org This blockage effectively halts the elongation of the peptide chain, as new amino acids cannot be incorporated. quora.compharmacyfreak.com Even when the aminoacyl-tRNA is delivered by the elongation factor EF-Tu, tetracycline's presence at the A-site prevents its successful docking. frontiersin.org This leads to a pause in translation, ultimately inhibiting bacterial growth and rendering the antibiotic "bacteriostatic". nih.govpharmacyfreak.com

The binding of tetracycline to the 30S subunit is not with the ribosomal proteins, but primarily with the 16S rRNA component. nih.govquora.comoup.com This interaction is crucial for the inhibitory action of the antibiotic. oup.com Several studies using techniques like photoaffinity labeling and X-ray crystallography have identified specific regions and nucleotides of the 16S rRNA that form the tetracycline binding pocket. nih.govresearchgate.net Although different studies have reported slightly different specific contact points, a consensus has emerged regarding the key areas. nih.govresearchgate.netnih.gov

The primary binding pocket (Tet-1) is formed by residues within helices h31 and h34 of the 16S rRNA. researchgate.netasm.org The interaction involves a combination of hydrophobic interactions, hydrogen bonds, and salt bridges between the tetracycline molecule and the rRNA residues. asm.org A magnesium ion (Mg²⁺) often plays a vital role in mediating this interaction, coordinating between the tetracycline molecule and the phosphate (B84403) groups of the rRNA backbone. nih.govacs.orgresearchgate.net

| 16S rRNA Helix | Role in Binding | Interacting Nucleotides (E. coli numbering) |

|---|---|---|

| h31 | Forms part of the primary binding pocket (Tet-1). | Residues 964-967 |

| h34 | Forms part of the primary binding pocket (Tet-1). | Residues 1054-1056, 1196-1200 |

In addition to its primary, high-affinity binding site on the 30S subunit, tetracycline also exhibits weaker binding to the 50S ribosomal subunit. wikipedia.orgdrugbank.comoup.com Photoaffinity labeling studies have shown that tetracycline can crosslink to the 23S rRNA, specifically within the central loop of domain V. oup.com This region is known as the peptidyl transferase center, a critical site for peptide bond formation and the binding site for other antibiotics like chloramphenicol (B1208) and erythromycin. oup.com However, this interaction with the 50S subunit appears to be a consequence of weaker binding sites and does not significantly inhibit peptidyl transferase activity. oup.com The primary inhibitory effect of tetracycline remains the blockage of the A-site on the 30S subunit. oup.com Some research suggests that tetracycline binds at the interface where the 30S and 50S subunits interact, near the bottom of the A-site. youtube.com

The binding of tetracycline to the bacterial ribosome is reversible in nature. quora.comdrugbank.compharmacyfreak.com This characteristic is fundamental to its bacteriostatic, rather than bactericidal, action. The non-covalent interactions, such as hydrogen bonds and van der Waals forces, that hold the tetracycline molecule in its binding pocket can be overcome. nih.gov This reversibility is exploited by certain bacterial resistance mechanisms, such as ribosomal protection proteins. nih.gov These proteins can bind to the ribosome and induce conformational changes that lead to the release of the bound tetracycline, allowing protein synthesis to resume. nih.govnih.gov

Interaction with the 30S Ribosomal Subunit

Cellular Uptake and Transport Mechanisms

For tetracycline to reach its ribosomal target, it must first cross the bacterial cell envelope. The mechanisms for this transport differ between Gram-positive and Gram-negative bacteria due to their distinct cell wall structures.

In Gram-negative bacteria like E. coli, the outer membrane presents a significant barrier. Tetracycline is thought to traverse this membrane by passive diffusion through porin channels, such as OmpF and OmpC. pharmacyfreak.comnih.govresearchgate.net This passage is likely facilitated by the formation of a chelation complex with a divalent cation, such as Mg²⁺. nih.govresearchgate.net Once in the periplasmic space, the uncharged tetracycline molecule can then diffuse across the inner cytoplasmic membrane into the cell's interior. researchgate.net An energy-dependent active transport system is also involved in moving tetracycline across the inner membrane, leading to its accumulation inside the cell. youtube.compharmacyfreak.com

| Cellular Barrier | Transport Mechanism | Key Components/Features |

|---|---|---|

| Outer Membrane | Passive Diffusion | OmpF and OmpC porin channels; likely as a Mg²⁺ chelate complex. pharmacyfreak.comnih.govresearchgate.net |

| Inner (Cytoplasmic) Membrane | Passive Diffusion & Active Transport | Diffusion of the lipophilic form; energy-dependent transport systems. youtube.compharmacyfreak.comresearchgate.net |

This ability of bacteria to actively transport and accumulate tetracycline contributes to the antibiotic's selective toxicity, as mammalian cells lack this specific uptake system, resulting in much lower intracellular concentrations. quora.compharmacyfreak.com

Passive Diffusion through Porin Channels in Gram-Negative Bacteria

Tetracycline molecules traverse the outer membrane of Gram-negative bacteria primarily through a process of passive diffusion. nih.govdrugbank.com This movement is facilitated by protein channels known as porins, which form water-filled pores in the outer membrane. wikipedia.orgscispace.comnih.gov These channels, such as OmpF and OmpC in Escherichia coli, generally allow the passage of small, hydrophilic molecules with a size-exclusion limit of about 600 Daltons. acs.orgresearchgate.netfrontiersin.org Tetracycline, being a relatively small molecule, can diffuse through these porin channels down its concentration gradient to enter the periplasmic space. nih.govnih.gov The rate and efficiency of this diffusion are influenced by the specific type of porin expressed by the bacteria, as different porins have varying channel sizes and electrostatic properties. scispace.comresearchgate.net

Active Transport Mechanisms

While passive diffusion through porins is a critical first step for entry into Gram-negative bacteria, the passage of tetracycline across the inner cytoplasmic membrane is an energy-dependent process, implying the involvement of active transport systems. wikipedia.orgnih.gov Bacteria possess specific transport systems that allow for the accumulation of tetracycline within the cytoplasm to concentrations higher than in the external environment. rxlist.com Though carrier-mediated transport is indicated by the energy dependence of uptake, the specific membrane carriers responsible for this influx are not fully characterized. nih.gov It is this accumulation within the cell that is crucial for tetracycline to reach its ribosomal target in sufficient concentrations to exert its bacteriostatic effect. rxlist.comwikipedia.org Conversely, a major mechanism of bacterial resistance to tetracycline involves active efflux pumps, which are membrane proteins that recognize and actively expel tetracycline from the cell, thereby reducing its intracellular concentration. nih.govwikipedia.orgmicrobeonline.com

Cationic Complexation with Metal Ions (e.g., Mg²⁺)

Tetracycline's molecular structure allows it to chelate various metal ions, with a particular affinity for divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). acs.orgrsc.orgnih.gov This interaction is crucial for its biological activity. wikipedia.org Spectroscopic studies have shown that tetracycline can form stable complexes with Mg²⁺ ions. acs.orgrsc.org It is believed that the biologically active form of tetracycline is a tetracycline-Mg²⁺ complex. This complexation is required for high-affinity binding to the bacterial ribosome. wikipedia.org The chelation occurs at specific sites on the tetracycline molecule, primarily involving the oxygen atoms of the BCD ring system. acs.orgnih.gov The formation of these complexes can alter the conformation of the tetracycline molecule, which in turn influences its ability to bind to its target and exert its antibacterial effect. acs.org

Non-Antibiotic Molecular Effects and Research Pathways

Beyond its well-established role as an antibiotic, tetracycline exhibits a range of molecular effects that are independent of its protein synthesis inhibition capabilities. These properties have opened avenues for research into its use in various non-infectious disease states.

Anti-Inflammatory Properties

Tetracyclines possess significant anti-inflammatory properties. researchgate.netpharmacytimes.com The mechanisms underlying this activity are multifaceted and include the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins (e.g., IL-1, IL-6, IL-8). researchgate.netbiomedpharmajournal.org Tetracyclines can also modulate the activity of inflammatory cells by inhibiting neutrophil chemotaxis, the process by which neutrophils migrate to sites of inflammation. pharmacytimes.combiomedpharmajournal.orgasm.org This may be achieved by binding intracellular calcium, which is necessary for the cell movement machinery. biomedpharmajournal.org Furthermore, tetracyclines can inhibit the activity of enzymes like phospholipase A2 and inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory cascade. pharmacytimes.combiomedpharmajournal.orgnih.gov

Inhibition of Matrix Metalloproteinases (MMPs)

A key non-antibiotic function of tetracycline is its ability to inhibit matrix metalloproteinases (MMPs). wikipedia.orgnih.gov MMPs are a family of zinc-dependent enzymes responsible for degrading components of the extracellular matrix and are implicated in a wide range of physiological and pathological processes, including inflammation and tissue remodeling. biomedpharmajournal.orgnih.gov Tetracyclines inhibit MMP activity independently of their antimicrobial action. nih.govnih.gov This inhibition is thought to occur through the chelation of zinc or calcium ions that are essential cofactors for the catalytic activity of these enzymes. biomedpharmajournal.orgnih.gov Studies have shown that tetracyclines can inhibit various MMPs, including MMP-8, MMP-9, and MMP-13. pcronline.combrieflands.com This property is being explored for therapeutic potential in conditions characterized by excessive MMP activity, such as certain cardiovascular and inflammatory diseases. nih.govresearcher.life

Table 1: Inhibitory Concentration (IC50) of Tetracyclines against MMP-9

| Compound | IC50 (µM) | Relative Potency |

|---|---|---|

| Minocycline (B592863) | 10.7 | Most Potent |

| Tetracycline | 40.0 | Intermediate |

| Doxycycline (B596269) | 608.0 | Least Potent |

Data derived from zymography experiments on U-937 cell cultures. brieflands.com

Neuroprotective and Neurogenesis-Inducing Properties

Emerging research has highlighted the neuroprotective potential of tetracyclines. nih.govresearchgate.net These properties have been observed in various models of neurodegeneration. nih.gov The primary mechanisms are believed to involve the inhibition of microglial activation, a key component of neuroinflammation, and the attenuation of apoptosis (programmed cell death). nih.govresearchgate.net By suppressing microglial activation, tetracyclines can reduce the production of neurotoxic inflammatory mediators. researchgate.net Additionally, some tetracycline derivatives, such as doxycycline, have been shown to increase neurogenesis in the adult hippocampus and reduce microglia. frontiersin.orgresearchgate.net This suggests that tetracyclines may not only protect existing neurons but could also promote the formation of new ones, offering a potential therapeutic strategy for neurodegenerative diseases. frontiersin.org

Antioxidant and Antiapoptotic Effects

Tetracycline and its analogues possess notable antioxidant properties, acting through various mechanisms to neutralize reactive oxygen species (ROS) and protect cellular structures from oxidative damage. biomedpharmajournal.orgbohrium.com The chemical structure of tetracyclines, particularly the phenolic ring, is crucial for this activity. biomedpharmajournal.org When a free radical interacts with the phenolic ring, it results in the formation of a stable phenolic radical that is sterically hindered by the molecule's side groups, preventing further propagation of radical reactions. biomedpharmajournal.org

Research has demonstrated the direct free-radical scavenging capabilities of tetracyclines. In vitro studies have shown that various tetracycline compounds exhibit significant antiradical activity against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and highly reactive hydroxyl radicals (HO•) generated via Fenton-like reactions. nih.govresearchgate.net The efficacy of this scavenging activity varies among different tetracycline derivatives. nih.gov For instance, minocycline has been shown to be particularly effective in quenching hydrogen peroxide (H2O2). nih.gov These antioxidant actions are relevant in mitigating the damage caused by oxidative stress, which is implicated in various pathological conditions. nih.gov

In Vitro Antioxidant Activity of Tetracycline Analogues

| Tetracycline Analogue | Assay / Radical | Observed Effect / Finding | Reference |

|---|---|---|---|

| Tetracycline, Chlortetracycline (B606653), Oxytetracycline (B609801), Doxycycline, Methacycline, Demeclocycline, Minocycline | DPPH• Radical Scavenging | High antiradical activity, ranging from 26-96% at a concentration of 2.5 mmol/L. | nih.gov |

| Tetracycline, Chlortetracycline, Oxytetracycline, Doxycycline, Methacycline, Demeclocycline, Minocycline | Hydroxyl Radical (HO•) Scavenging | Second-order rate constants for the reaction were calculated to be in the range of (3.6-9.6) × 10⁹ L/mol/s. | nih.gov |

| Minocycline | Hydrogen Peroxide (H2O2) Quenching | Shown to be very effective in quenching H2O2 levels. | nih.gov |

In addition to their antioxidant effects, tetracyclines exhibit significant antiapoptotic properties, primarily by modulating the mitochondrial pathway of apoptosis. nih.govnih.gov Minocycline, in particular, has been identified as a potent anti-apoptotic agent that can readily cross cell membranes. bohrium.comnih.gov The antiapoptotic mechanism involves the stabilization of the mitochondrial membrane. researchgate.net This prevents the opening of the mitochondrial permeability transition pore (mPTP), an event that leads to mitochondrial swelling, rupture of the outer membrane, and the subsequent release of pro-apoptotic factors like cytochrome c into the cytosol. nih.gov

The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, as it binds to the cytosolic adapter protein Apaf-1, leading to the activation of caspase-9 and downstream effector caspases. nih.gov By preventing cytochrome c translocation, tetracyclines inhibit the formation of the apoptosome and subsequent caspase activation. researchgate.net Studies have demonstrated that tetracycline hydrochloride can induce a significant loss of mitochondrial membrane potential (ΔΨm) and activate caspases in certain cell types, indicating its complex role in apoptotic signaling. frontiersin.org The induction of apoptosis by tetracycline analogues in cancer cells has been associated with the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP. nih.gov This modulation of apoptotic pathways highlights a mechanism distinct from their antimicrobial actions. nih.govnih.gov

Metal Chelation and Coordination Chemistry

A defining characteristic of the tetracycline molecule is its profound ability to form stable chelate complexes with a wide array of divalent and trivalent metal cations. researchgate.netbris.ac.uk This property is dictated by the molecule's complex and multifunctional structure, which features several potential coordination sites. researchgate.net The primary binding sites for metal ions involve the oxygen atoms of the B and C rings, specifically the ketoenolate moiety. bris.ac.uknih.gov Other key sites include the tricarbonylamide moiety at ring A and the phenolic-diketone system between carbons 10 and 12. researchgate.net

Tetracyclines can form complexes with numerous metal ions, including but not limited to Mg²⁺, Ca²⁺, Zn²⁺, Fe²⁺, Fe³⁺, and Cu²⁺. bris.ac.uknih.govnih.govnih.gov The biological activity of tetracyclines is intrinsically linked to this chelating ability; the biologically active form that inhibits bacterial protein synthesis is a magnesium-tetracycline complex, [Mg(TET)]⁺. researchgate.netnih.gov The interaction with metal ions is also a factor in bacterial resistance mechanisms, where a membrane protein actively exports a monocationic metal-tetracycline complex from the cell. researchgate.netmdpi.com

The stoichiometry of these complexes can vary, with both 1:1 and 1:2 (tetracycline:metal) ratios being identified depending on the specific metal ion and the pH of the solution. acs.orgrsc.org For example, studies suggest that Ca²⁺ forms a 1:2 complex with tetracycline, whereas Mg²⁺ can form both 1:1 and 1:2 complexes. acs.org The state of protonation of the tetracycline molecule, which is pH-dependent, significantly influences the affinity of the binding sites for the cation. rsc.orgnih.gov Generally, the affinity increases as the sites become negatively charged due to the loss of protons. nih.gov

The coordination chemistry differs based on the properties of the metal ion. Hard cations like Mg²⁺ and Ca²⁺ exhibit similar interaction patterns, particularly in acidic solutions. nih.gov In contrast, borderline cations such as Cu²⁺ and transition metals like Fe³⁺ can bind more efficiently to different sites, forming complexes with distinct properties. nih.govijpsr.complos.org The formation of these metal complexes is a critical factor influencing the molecule's pharmacological profile. researchgate.netresearchgate.netekb.eg

Metal Ion Chelation by Tetracycline

| Metal Ion | Potential Binding Sites on Tetracycline Molecule | Observed Complex Stoichiometry (Ligand:Metal) | Reference |

|---|---|---|---|

| Magnesium (Mg²⁺) | Ketoenolate moiety (Rings B/C), N4-O3 (Ring A) | 1:1, 1:2 | nih.govacs.org |

| Calcium (Ca²⁺) | O10-O11 and O12-O1 (Rings B/C/D) | 1:2 | acs.orgrsc.org |

| Zinc (Zn²⁺) | B- and C-ring oxygen atoms | N/A | bris.ac.uknih.gov |

| Iron (Fe²⁺/Fe³⁺) | B- and C-ring oxygen atoms | 1:1, 2:1 | bris.ac.uknih.govplos.org |

| Copper (Cu²⁺) | B- and C-ring oxygen atoms | N/A | bris.ac.ukrsc.orgacs.org |

| Cobalt (Co²⁺) | B- and C-ring oxygen atoms | N/A | bris.ac.ukijpsr.com |

| Nickel (Ni²⁺) | B- and C-ring oxygen atoms | N/A | bris.ac.uk |

| Aluminum (Al³⁺) | B- and C-ring oxygen atoms | N/A | bris.ac.uk |

Antimicrobial Resistance Mechanisms and Overcoming Strategies

Primary Resistance Mechanisms

The most prevalent mechanisms of tetracycline (B611298) resistance involve efflux pumps and ribosomal protection proteins. nih.gov Enzymatic inactivation is a less common but still significant mechanism. asm.org Alterations in the permeability of the bacterial cell membrane and mutations in the ribosome itself also play a role in reducing tetracycline's effectiveness. wustl.edu

| Mechanism | Description | Key Genes/Proteins |

|---|---|---|

| Efflux Pumps | Actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. nih.gov | TetA, TetB |

| Ribosomal Protection | Proteins bind to the ribosome, dislodging tetracycline and allowing protein synthesis to continue. nih.gov | Tet(M), Tet(O) |

| Enzymatic Inactivation | Enzymes chemically modify the tetracycline molecule, rendering it inactive. nih.gov | Tet(X) |

| Reduced Permeability | Changes in the bacterial outer membrane reduce the influx of tetracycline into the cell. nih.gov | OmpF, OmpC |

| Ribosome Mutation | Alterations in the 16S rRNA or ribosomal proteins reduce the binding affinity of tetracycline. nih.gov | 16S rRNA, rpsJ (S10) |

Efflux pumps are a primary mechanism of tetracycline resistance, particularly in Gram-negative bacteria. researchgate.net These membrane-associated proteins actively transport tetracycline out of the bacterial cell, preventing the antibiotic from accumulating to a concentration high enough to inhibit protein synthesis. nih.gov The most common tetracycline-specific efflux pumps belong to the major facilitator superfamily (MFS) of transporters. nih.gov These pumps, such as TetA and TetB, utilize a proton motive force to expel tetracycline from the cell. nih.govresearchgate.net

The TetA efflux pump, for example, confers resistance to tetracycline but is less effective against doxycycline (B596269) and minocycline (B592863) and shows little to no resistance to third-generation glycylcyclines like tigecycline (B611373). researchgate.net In contrast, the TetB pump provides resistance to both tetracycline and minocycline. nih.gov The genes encoding these efflux pumps are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. researchgate.net

The expression of many tetracycline efflux pumps, such as TetA, is tightly regulated by a repressor protein called TetR. frontiersin.org In the absence of tetracycline, the TetR protein binds to a specific operator region on the DNA, preventing the transcription of the tetA gene. researchgate.net

When tetracycline enters the cell, it acts as an inducer, binding to the TetR repressor. This binding causes a conformational change in TetR, leading to its dissociation from the operator DNA. researchgate.net This derepression allows for the transcription of the tetA gene and the subsequent production of the TetA efflux pump, which then expels tetracycline from the cell. researchgate.netinserm.fr In some systems, the tetR gene is located upstream of the efflux pump gene, creating a negative feedback loop where TetR also regulates its own expression. researchgate.net

Ribosomal protection represents a significant mechanism of tetracycline resistance, prevalent in both Gram-positive and Gram-negative bacteria. nih.gov This mechanism involves soluble cytoplasmic proteins, known as ribosomal protection proteins (RPPs), that rescue the ribosome from the inhibitory effects of tetracycline. asm.org The most extensively studied RPPs are Tet(O) and Tet(M). nih.govsemanticscholar.org Other members of this class include Tet(S), Tet(T), Tet(Q), and OtrA. semanticscholar.org

These proteins are structurally similar to elongation factors EF-G and EF-Tu and function by binding to the ribosome near the tetracycline binding site. lu.se This interaction induces a conformational change in the ribosome, which leads to the release of the bound tetracycline molecule. oup.com By dislodging the antibiotic, RPPs allow aminoacyl-tRNA to bind to the A site of the ribosome, enabling protein synthesis to resume. nih.gov The activity of some RPPs, like Tet(O) and Tet(M), is dependent on GTP hydrolysis. semanticscholar.org

A less common but clinically important mechanism of tetracycline resistance is the enzymatic inactivation of the antibiotic. asm.org This process involves the chemical modification of the tetracycline molecule by bacterial enzymes, rendering it incapable of binding to the ribosome. nih.gov

The best-characterized enzyme responsible for this inactivation is Tet(X), a flavin-dependent monooxygenase. nih.gov Tet(X) catalyzes the hydroxylation of tetracycline, which is followed by the non-enzymatic breakdown of the antibiotic. nih.govwustl.edu This enzymatic degradation permanently eliminates the tetracycline molecule, reducing both intracellular and extracellular concentrations of the drug. nih.gov Initially discovered in the obligate anaerobe Bacteroides, genes encoding tetracycline-inactivating enzymes have since been identified in a broader range of commensal, environmental, and pathogenic bacteria. wustl.edu

Alterations in the permeability of the bacterial outer membrane can contribute to tetracycline resistance by limiting the influx of the antibiotic into the cell. dovepress.com In Gram-negative bacteria, tetracycline typically enters the cell through porin channels, such as OmpF and OmpC, in the outer membrane. nih.gov

Mutations that lead to a decrease in the number or functional alteration of these porin channels can reduce the rate at which tetracycline crosses the outer membrane. nih.gov This decreased uptake, often coupled with the activity of efflux pumps, results in a lower intracellular concentration of the antibiotic, thereby contributing to resistance. nih.gov For instance, a reduction in the expression of the ompF gene has been shown to increase resistance to tetracycline. nih.gov This mechanism is a form of intrinsic resistance and can be enhanced by the overexpression of efflux systems. nih.gov

Mutations in the bacterial ribosome can also confer resistance to tetracycline by altering its binding site. nih.gov Tetracycline binds to the 30S ribosomal subunit, and specific mutations in the 16S rRNA or in ribosomal proteins can decrease the affinity of this binding, thereby reducing the antibiotic's inhibitory effect. nih.govnih.gov

Because bacteria often have multiple copies of the rRNA genes, mutations in these genes are more commonly found in species with a low copy number. nih.gov For example, a G1058C mutation in the 16S rRNA has been associated with tetracycline resistance. nih.gov While this position does not directly interact with tetracycline, the mutation is thought to cause a conformational change in the binding site. nih.gov Additionally, mutations in the gene rpsJ, which encodes the ribosomal protein S10, have been linked to tetracycline resistance. frontiersin.org These mutations can lead to changes in the structure of the ribosome that interfere with tetracycline binding. frontiersin.orgpnas.org

Efflux Pumps (e.g., TetA)

Molecular Basis of Resistance Genes and Their Transfer

The proliferation of tetracycline resistance is a significant clinical challenge, largely driven by the acquisition and dissemination of specific resistance genes. nih.govoup.com The two predominant mechanisms conferring this resistance are the energy-dependent efflux of the antibiotic and the protection of bacterial ribosomes. asm.orgresearchgate.net These resistance determinants are frequently located on mobile genetic elements, facilitating their transfer between different bacteria. oup.comresearchgate.net

Tetracycline resistance genes are often found on transmissible elements such as plasmids and transposons, which play a crucial role in their horizontal gene transfer among bacterial populations. oup.comasm.orgnih.gov This mobility allows for the rapid spread of resistance, even between different bacterial species and genera. nih.govreactgroup.orgbioguardlabs.com

Efflux-mediated resistance genes are commonly located on plasmids. asm.orgresearchgate.net In contrast, genes responsible for ribosomal protection can be found on both plasmids and conjugative transposons. asm.orgnih.gov For instance, the tet(M) gene, a widely distributed ribosomal protection gene, is frequently associated with the conjugative transposon Tn916. nih.gov Some conjugative transposons, initially identified in streptococci, are capable of transferring resistance to a broad range of recipients, including both Gram-positive and Gram-negative bacteria. asm.orgresearchgate.net The transfer of certain transposons, like those found in Bacteroides, can even be stimulated by exposure to tetracycline, creating a cycle of selection and dissemination. asm.orgresearchgate.net

The following table summarizes the association of tetracycline resistance genes with mobile genetic elements:

| Resistance Mechanism | Associated Genetic Elements | Examples of Genes | Bacterial Group |

| Efflux Pumps | Plasmids, Transposons | tet(A), tet(B) | Gram-negative |

| Ribosomal Protection | Plasmids, Conjugative Transposons | tet(M), tet(O) | Gram-positive and Gram-negative |

While the acquisition of new genes is the primary driver of tetracycline resistance, genetic mutations in existing bacterial components can also contribute to reduced susceptibility.

Efflux Pumps: Bacteria possess intrinsic efflux systems that can be overexpressed due to mutations, leading to increased antibiotic extrusion. nih.gov For example, mutations in regulatory genes like marR, acrR, and lon in E. coli can lead to the overexpression of the AcrAB-TolC multidrug efflux pump, which can expel tetracyclines. researchgate.net Furthermore, mutations within the efflux pump genes themselves, such as tet(A), can alter their substrate specificity, sometimes increasing the efflux of newer tetracycline derivatives. nih.govmdpi.com

Ribosomal Subunits: Resistance can also arise from mutations in the ribosomal components that are the target of tetracyclines. Although less common than acquired ribosomal protection proteins, mutations in the 16S rRNA can prevent effective tetracycline binding. researchgate.netsemanticscholar.org Additionally, mutations in genes encoding ribosomal proteins, such as the S10 protein (encoded by rpsJ), have been linked to decreased susceptibility to tetracyclines, including tigecycline, in both Gram-positive and Gram-negative bacteria. nih.govasm.org

Development of New Generation Tetracyclines to Combat Resistance

The rise of widespread tetracycline resistance has spurred the development of new generations of tetracycline antibiotics designed to overcome these resistance mechanisms. nih.govnih.gov These efforts have focused on modifying the core tetracycline scaffold to create derivatives that are not recognized by efflux pumps or can bind effectively to protected ribosomes. nih.govresearchgate.net

Glycylcyclines represent a significant advancement in overcoming tetracycline resistance. nih.govdrugbank.com Tigecycline, the first clinically approved glycylcycline, is a semisynthetic derivative of minocycline. wikilectures.euscispace.com

The key structural modification in tigecycline is the addition of a glycylamido moiety at the C-9 position of the tetracycline scaffold. scispace.comnih.gov This modification allows tigecycline to circumvent the two major tetracycline resistance mechanisms: efflux pumps and ribosomal protection. nih.govoup.com The bulky side chain sterically hinders recognition by most tetracycline-specific efflux pumps, such as Tet(A-E) and Tet(K). openaccessjournals.com Furthermore, this modification enhances tigecycline's binding affinity to the bacterial 30S ribosomal subunit, making it up to five times stronger than that of tetracycline or minocycline. nih.gov This increased affinity allows it to effectively inhibit protein synthesis even in the presence of ribosomal protection proteins like Tet(M). oup.commedscape.com

Tigecycline demonstrates a broad spectrum of activity against a wide range of multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. nih.govnih.gov However, resistance to tigecycline can still emerge, often through the overexpression of chromosomally encoded, non-specific multidrug efflux pumps or through the acquisition of novel resistance genes like tet(X), which enzymatically degrades tigecycline. mdpi.comnih.gov

Following the development of glycylcyclines, further research has led to the creation of aminomethylcyclines and fluorocyclines, which represent the third generation of tetracyclines. amazonaws.comresearchgate.net These compounds are designed to have potent activity against a broad spectrum of pathogens, including those resistant to older tetracyclines. nih.govamazonaws.com

Omadacycline (B609740): An aminomethylcycline, is a semi-synthetic derivative of minocycline. proquest.com It is effective against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. proquest.com Omadacycline was developed to overcome the common tetracycline resistance mechanisms of efflux and ribosomal protection. amazonaws.comelsevierpure.com

Eravacycline (B3026998): A novel, fully synthetic fluorocycline, was specifically designed to combat tetracycline-resistant bacteria. amazonaws.comproquest.com Its structure allows it to maintain activity against bacteria expressing tetracycline-specific efflux pumps and ribosomal protection proteins. amazonaws.com Eravacycline has demonstrated broad-spectrum activity against common clinical pathogens, with the exception of P. aeruginosa. amazonaws.com

Sarecycline: A narrow-spectrum tetracycline derivative, it is primarily used for the treatment of acne vulgaris. proquest.com While still a member of the new generation, its spectrum of activity is more targeted compared to omadacycline and eravacycline. proquest.com

These newer agents provide important options for treating infections caused by multidrug-resistant organisms. nih.govelsevierpure.com

The limitations of semisynthesis from natural tetracyclines have led to the development of fully synthetic routes, enabling the creation of thousands of novel tetracycline analogs. harvard.edu This approach allows for modifications at positions on the tetracycline scaffold that were previously inaccessible. harvard.edu

Research in this area focuses on several key strategies:

Scaffold Modification: Creating entirely new tetracycline-like structures, such as pentacyclines and heterocyclines, to evade existing resistance mechanisms. harvard.edu

Targeted Substitutions: Introducing chemical groups at various positions (e.g., C4, C5, C6) of the tetracycline core to enhance antibacterial activity and overcome resistance. harvard.edu

Combination Therapies: Developing inhibitors of tetracycline resistance mechanisms, such as tetracycline destructase enzymes (e.g., Tet(X)). wustl.eduwustl.edu These inhibitors could potentially be used in combination with older tetracyclines to restore their efficacy. wustl.eduox.ac.uk

These innovative synthetic approaches hold the promise of generating new tetracycline antibiotics capable of combating current and future multidrug-resistant pathogens. nih.govnih.gov

Research into Resistance Inhibitors and Combination Therapies

The rise of tetracycline resistance has spurred significant research into strategies that can restore the efficacy of this vital class of antibiotics. A primary focus of this research is the development of resistance inhibitors, molecules that can block the bacterial mechanisms of resistance when used in combination with a tetracycline antibiotic. This approach, known as combination therapy, aims to protect the antibiotic from inactivation or expulsion, thereby allowing it to reach its ribosomal target and exert its antibacterial effect. Key areas of investigation include the discovery and development of inhibitors for the three main mechanisms of tetracycline resistance: enzymatic degradation, efflux pumps, and ribosomal protection.

Enzymatic Degradation Inhibitors

A significant mechanism of tetracycline resistance involves the enzymatic inactivation of the antibiotic by a class of enzymes known as tetracycline destructases, with Tet(X) being a well-studied example. These enzymes modify the tetracycline structure, rendering it ineffective. Research has therefore focused on finding compounds that can inhibit these destructases.

One of the most promising lines of research has been the investigation of anhydrotetracycline (B590944) (aTC) and its semi-synthetic analogues as potent inhibitors of tetracycline destructases. nih.govresearchgate.net aTC, a precursor in the biosynthesis of tetracycline, has been shown to be a broad-spectrum inhibitor of these enzymes. acs.org Studies have demonstrated that aTC and its derivatives can effectively inhibit the in vitro degradation of tetracycline and rescue its antibiotic activity in bacteria expressing tetracycline destructases. acs.org

Detailed research has explored the structure-activity relationship of various aTC analogues. For instance, modifications to the D-ring of aTC, particularly the addition of electron-withdrawing groups, have been shown to enhance both the enzymatic and non-enzymatic stability of these inhibitors. nih.gov Chlorinated analogues such as anhydrochlortetracycline (aCTc) and anhydrodemeclocycline (B13423243) (aDem) have demonstrated potent inhibitory activity against the Tet(X)-mediated degradation of tetracyclines. nih.govresearchgate.net Notably, these inhibitors have also shown efficacy in protecting later-generation tetracyclines, like tigecycline, from enzymatic inactivation. nih.gov

The inhibitory potency of these compounds has been quantified in various studies. For example, anhydrodemeclocycline has been reported to have an apparent IC₅₀ (half-maximal inhibitory concentration) in the range of 1–4 µM against the degradation of tetracycline by Tet(X) and related enzymes. acs.org The following table summarizes the findings on the inhibitory activity of selected anhydrotetracycline analogues.

| Compound | Target Enzyme(s) | Observed Effect | Reference |

| Anhydrotetracycline (aTC) | Tetracycline Destructases (e.g., Tet(X)) | Potent in vitro inhibition of tetracycline degradation; rescued tetracycline activity in E. coli overexpressing resistance enzymes. | acs.org |

| Anhydrochlortetracycline (aCTc) | Tet(X) | Inhibited the Tet(X)-mediated degradation of tigecycline. | nih.gov |

| Anhydrodemeclocycline (aDem) | Tet(X), Tet(X)_3 | Potent in vitro inhibitory activity with apparent IC₅₀s of 1–4 µM against tetracycline degradation; rescued tetracycline activity in whole-cell E. coli. | acs.org |

These findings underscore the potential of using tetracycline destructase inhibitors in combination with tetracycline antibiotics to combat resistance mediated by enzymatic inactivation.

Efflux Pump Inhibitors

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. The development of efflux pump inhibitors (EPIs) is another critical strategy to overcome tetracycline resistance. researchgate.net The goal of these combination therapies is to increase the intracellular concentration of tetracycline to a level where it can effectively inhibit protein synthesis.

A variety of compounds have been investigated for their ability to inhibit tetracycline efflux pumps. Research has explored both synthetic molecules and natural products. For example, certain essential oils have demonstrated the ability to inhibit the Tet(K) efflux pump in tetracycline-resistant Staphylococcus epidermidis. oup.com Specifically, essential oils from Salvia fruticosa, Salvia officinalis, and Salvia sclarea were shown to reduce the minimum inhibitory concentration (MIC) of tetracycline, decrease antibiotic efflux, and lower the expression of the tet(K) gene. oup.com Among these, the essential oil from S. fruticosa was found to be the most effective. oup.com

Other research has identified compounds such as 3-amino-6-carboxyl-indolenin and 3-nitro-6-aminoindole that show promising activity in potentiating the effects of tetracycline, among other antibiotics. acs.org The development of EPIs is complex due to the existence of multiple families of efflux pumps and the frequent co-occurrence of other resistance mechanisms, such as ribosomal protection, within the same bacterial strain. researchgate.net

Screening assays have been developed to facilitate the discovery of new and effective tetracycline efflux pump inhibitors. nih.gov These assays are designed to identify compounds that can interfere with the function of specific efflux pumps, such as TetA(B) and Tet(K). nih.gov

Ribosomal Protection Protein Inhibitors

Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), represent another major mechanism of tetracycline resistance. nih.govasm.org These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to proceed. nih.gov Overcoming this form of resistance is a significant challenge, and research in this area is ongoing.

A notable breakthrough in circumventing ribosomal protection has been the development of a newer class of tetracyclines called glycylcyclines . asm.orgasm.org These semi-synthetic derivatives of tetracycline are designed to bind more tightly to the ribosome. This enhanced binding makes it more difficult for ribosomal protection proteins to dislodge them. asm.org

Glycylcyclines, such as DMG-MINO (N,N-dimethylglycylamido minocycline) and DMG-DMDOT (N,N-dimethylglycylamido 6-demethyl-6-deoxytetracycline) , have been shown to be effective at inhibiting protein synthesis on ribosomes that are protected by Tet(M), a well-characterized RPP. asm.org This demonstrates that modifying the tetracycline scaffold itself can be a successful strategy to overcome resistance mediated by ribosomal protection. While the search for small molecules that specifically inhibit the function of RPPs continues, the success of glycylcyclines provides a valuable precedent for overcoming this resistance mechanism. asm.org

Pharmacological Research and Investigative Studies

Pharmacodynamics (PD) of Tetracycline (B611298) Hydrate (B1144303)

Pharmacodynamics explains the biochemical and physiological effects of tetracycline hydrate on microorganisms. Key areas of investigation include its primary mode of action and how its efficacy relates to its concentration.

Tetracycline hydrate is predominantly classified as a bacteriostatic antibiotic. youtube.com This means it primarily inhibits the growth and reproduction of bacteria rather than directly killing them. youtube.com The mechanism of action involves reversibly binding to the 30S ribosomal subunit of susceptible bacteria. drugbank.com This binding action blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby inhibiting protein synthesis and halting bacterial multiplication. drugbank.com

The distinction between bacteriostatic and bactericidal activity is often quantified by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An agent is typically considered bactericidal if the MBC/MIC ratio is ≤4 and bacteriostatic if the ratio is >4. For tetracyclines, the MBC is often significantly higher than the MIC.

However, this classification is not absolute. Under certain conditions, such as at high concentrations or against specific, highly susceptible organisms, tetracyclines can exhibit bactericidal effects. For instance, some studies have noted bactericidal activity against certain strains of E. coli.

The efficacy of tetracycline hydrate is generally considered to be time-dependent rather than concentration-dependent. This means that the duration of time the drug concentration remains above the MIC (T>MIC) is a more critical determinant of its antibacterial effect than the peak concentration achieved.

Despite this general classification, some research indicates a degree of concentration-dependent activity. Studies with related tetracyclines have shown that increasing the drug concentration from two times the MIC to sixteen times the MIC can result in a greater reduction in bacterial viability. This suggests that while time above MIC is the primary driver of efficacy, higher concentrations can contribute to a more pronounced antibacterial effect. The area under the concentration-time curve divided by the MIC (AUC/MIC) is also considered a key pharmacodynamic parameter, integrating both concentration and time elements.

Pharmacokinetics (PK) of Tetracycline Hydrate

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of tetracycline hydrate, detailing its movement into, through, and out of the body.

The bioavailability of tetracycline hydrate varies significantly with the route of administration.

Oral Administration: When taken orally by fasting adults, tetracycline has a bioavailability of approximately 60-80%. drugbank.com However, this is subject to considerable variability.

Intravenous Administration: Intravenous delivery results in 100% bioavailability, as the drug is introduced directly into the systemic circulation. drugbank.com

Intramuscular Administration: The intramuscular route is less efficient, with bioavailability reported to be under 40%. drugbank.com

A critical factor influencing oral bioavailability is the co-administration of food and certain minerals. The absorption of tetracycline can be reduced by 50% or more when taken with food, particularly dairy products. drugbank.com This is due to the chelation of tetracycline with polyvalent cations such as calcium, magnesium, aluminum, and iron, which forms insoluble complexes that are poorly absorbed. nih.govnih.gov This interaction necessitates careful consideration of administration timing relative to meals and supplements. nih.gov

| Route of Administration | Reported Bioavailability | Influencing Factors |

|---|---|---|

| Oral (Fasting) | 60-80% | Reduced by 50% or more with food (especially dairy) and polyvalent cations (Ca2+, Mg2+, Al3+, Fe2+). drugbank.comnih.gov |

| Intravenous (IV) | 100% | Direct administration to systemic circulation. drugbank.com |

| Intramuscular (IM) | <40% | Less efficient absorption from muscle tissue. drugbank.com |

Once absorbed, tetracycline distributes widely throughout the body, penetrating most tissues and body fluids. nih.gov It can be found in ascitic, synovial, and pleural fluids. nih.gov However, its penetration into the cerebrospinal fluid is poor. nih.gov

A notable characteristic of tetracycline is its high affinity for calcium, which leads to its accumulation in calcified tissues. researchgate.net The drug forms a stable complex with calcium in any bone-forming tissue. researchgate.netmedscape.com This property allows tetracycline to be used as a fluorescent marker for bone growth in biopsies. wikipedia.org This same mechanism is responsible for the intrinsic staining of teeth, particularly when administered during the years of tooth development (before the age of 8), as it incorporates into the dentin and enamel. clevelandclinic.orgwikipedia.org The extent of this discoloration is dependent on the dose and duration of the treatment. clevelandclinic.org

Studies measuring tetracycline concentrations in various fluids have found the highest levels in plasma, followed by gingival crevice fluid, with the lowest concentrations found in saliva. nih.gov The concentration in gingival crevice fluid is strongly correlated with plasma levels. nih.gov

Research indicates that tetracycline undergoes minimal metabolism in the body. drugbank.comwikipedia.org Some sources suggest that a very small fraction (around 5%) may be metabolized into a less active form, but the vast majority of the drug remains unchanged. nih.gov The compound is not significantly altered by bodily processes before elimination. fao.org

Tetracycline is primarily excreted from the body in a biologically active form through two main pathways:

Renal Excretion: A significant portion, reported to be over 60%, is eliminated through the kidneys via glomerular filtration and appears unchanged in the urine. youtube.commedscape.comwikipedia.org

Fecal Excretion: The drug is also concentrated by the liver and excreted into the bile, which then enters the gastrointestinal tract and is eliminated in the feces. drugbank.comnih.gov

The elimination half-life in individuals with normal renal function is approximately 8 to 11 hours. wikipedia.org This half-life can be dramatically extended in patients with severe kidney impairment. medscape.comwikipedia.org

| Pharmacokinetic Parameter | Finding |

|---|---|

| Metabolism | Minimal; largely unmetabolized. drugbank.comwikipedia.org A small fraction (~5%) may be converted to a less active metabolite. nih.gov |

| Primary Excretion Routes | Renal (urine) and Biliary/Fecal. drugbank.com |

| Form of Excreted Drug | Biologically active, unchanged form. drugbank.comfao.org |

| Percentage Excreted in Urine | >60% as unchanged drug. medscape.comwikipedia.org |

| Elimination Half-Life | 8-11 hours (normal renal function). wikipedia.org |

| Half-Life in Renal Impairment | 57-108 hours (end-stage renal disease). medscape.com |

Half-life and Clearance in Different Organisms

The elimination half-life and clearance of tetracycline vary significantly across different species. In humans, the elimination half-life is approximately 6 to 12 hours, with the drug being primarily excreted unchanged in the urine (about 60%) and feces (about 40%) youtube.com. Studies in various animal models have provided more specific pharmacokinetic data.

In swine, following intravascular administration, tetracycline exhibits a slow elimination phase with a half-life of 16 hours. nih.gov Its large volume of distribution suggests wide distribution into swine tissues, and the total body clearance was found to be 0.185 L/kg/h. nih.gov Research in rabbits administered tetracycline hydrochloride intravenously showed a lower half-life of 1.20 hours. researchgate.net

Studies in avian species, such as turkeys, indicate a rapid elimination rate and incomplete absorption, making it challenging to maintain effective serum levels. fao.org In dogs, after a single intravenous dose of 10 mg/kg, serum levels dropped from 10.6 mg/L at one hour to 1.3 mg/L at 24 hours. fao.org Research in rats showed that after oral administration, peak plasma levels occurred at two hours and significantly declined by six hours. fao.org

| Organism | Half-life (t½) | Clearance/Excretion Details | Source |

|---|---|---|---|

| Humans | 6-12 hours | Primarily excreted unchanged in urine (~60%) and feces (~40%). | youtube.com |

| Swine | 16 hours | Total body clearance of 0.185 L/kg/h. | nih.gov |

| Rabbits | 1.20 hours | Intravenous administration data. | researchgate.net |

| Turkeys | Rapid elimination | Primary excretion route is via urine, with considerable amounts in feces. | fao.org |

| Dogs | Not specified | 9.8% of administered dose excreted in urine within 72 hours. | fao.org |

| Rats | Not specified | Peak plasma levels at 2 hours, significantly declined by 6 hours. | fao.org |

Drug Interactions and Their Mechanisms

Tetracycline's pharmacological profile is subject to various drug interactions that can alter its absorption, metabolism, and therapeutic effects. These interactions are primarily pharmacokinetic, affecting the concentration of the drug available to exert its antimicrobial action, but can also be pharmacodynamic, involving synergistic or antagonistic effects with other antimicrobials.

The absorption of tetracycline from the gastrointestinal tract is significantly impaired by the concurrent administration of products containing polyvalent metallic cations. nih.govmerckmanuals.com Tetracycline molecules have a high affinity to form chelates with cations such as Calcium (Ca++), Magnesium (Mg++), Iron (Fe++), and Aluminum (Al+++). nih.govslideshare.net These tetracycline-metal complexes are often insoluble or poorly absorbable, which can reduce the bioavailability of the antibiotic by 50% to 90% or even more. nih.gov

Consequently, co-administration with dairy products, antacids, and various iron salt preparations should be avoided. nih.govslideshare.net Research suggests that leaving an interval of at least 3 hours between the ingestion of tetracycline and cation-containing products can prevent this interaction. nih.gov

Tetracycline is primarily excreted unchanged by the kidneys. pharmacologymentor.com Therefore, its serum levels can be affected by drugs that alter renal excretion. For instance, some substances may decrease the excretion rate of tetracycline, potentially leading to higher serum levels; these include Aceclofenac, Amitriptyline, and Amphotericin B. drugbank.com Conversely, drugs like Amiloride may increase the excretion rate of tetracycline, which could result in lower serum levels and reduced efficacy. drugbank.com

While tetracycline itself is not extensively metabolized, some drugs can influence the metabolic pathways of other tetracycline-class antibiotics. pharmacologymentor.comdrugbank.com For example, the metabolism of tetracycline can be decreased when combined with Amiodarone or Amprenavir. drugbank.com

Investigative studies have explored the combined effects of tetracycline with other antimicrobial agents, revealing both synergistic and antagonistic interactions. Synergism, where the combined effect is greater than the sum of individual effects, has been observed in several studies.

A synergistic antimicrobial effect between tetracycline and amoxicillin (B794) has been documented against pathogens such as Bacillus cereus, Enterococcus faecalis, and Salmonella typhi. nih.govresearchgate.net One study using a checkerboard assay found that 87.5% of interactions between amoxicillin and tetracycline were synergistic against the tested organisms. scialert.netscialert.net Other research has demonstrated synergistic effects when tetracycline is combined with nitroxoline, sanguinarine, or zinc pyrithione (B72027) against various diarrhea-causing pathogens, with Fractional Inhibitory Concentration Index (FICI) values indicating synergy (≤0.5). nih.gov The greatest synergistic effect was noted with a tetracycline-nitroxoline combination against Shigella flexneri. nih.gov

Conversely, antagonistic interactions have also been reported. A combination of tetracycline and amoxicillin exhibited an antagonistic effect against Proteus vulgaris KZN. scialert.net Tetracycline may also interfere with the bactericidal activity of penicillins. slideshare.net

Mechanisms of Toxicity and Adverse Effects Research

While effective, tetracycline can induce toxicity, with hepatotoxicity being a significant concern, particularly at high doses. Research has focused on elucidating the cellular and molecular mechanisms underlying these adverse effects.

High doses of tetracycline, especially when administered intravenously, have been associated with acute fatty liver disease (microvesicular steatosis), which can lead to severe hepatic dysfunction and liver failure. nih.govscholarsresearchlibrary.com The primary mechanism implicated in tetracycline-induced hepatotoxicity is mitochondrial injury. nih.govscholarsresearchlibrary.com

The impairment of mitochondrial function directly affects hepatocyte metabolism. Specifically, tetracycline has been shown to inhibit the mitochondrial β-oxidation of fatty acids. researchgate.net This inhibition is a key factor in the development of microvesicular steatosis, as it leads to the accumulation of triglycerides within liver cells. researchgate.netnih.gov Studies in isolated rat hepatocytes demonstrated that tetracycline causes a concentration-dependent inhibition of triglyceride secretion without affecting triglyceride synthesis, leading to intracellular fat accumulation. nih.gov Researchers propose that tetracycline may interfere with the association between triglycerides and apoproteins to form lipoproteins, further hindering fat removal from the liver. nih.gov

Renal Impairment Mechanisms

Tetracycline and its analogues, with the exception of doxycycline (B596269), are primarily eliminated from the body through renal excretion. drugs.com In patients with pre-existing renal insufficiency, the clearance of tetracycline is significantly reduced, leading to drug accumulation and potential toxicity. drugs.com This accumulation can exacerbate renal failure. nih.gov Research has identified the primary mechanism of tetracycline-induced renal impairment as an anti-anabolic effect, which leads to an increase in the body's nitrogen load from the breakdown of proteins. This results in a higher concentration of urea (B33335) in the blood, a condition known as azotemia. drugs.com

In individuals with compromised kidney function, the elevated concentration of tetracycline can lead to a cascade of metabolic disturbances. These include a significant rise in Blood Urea Nitrogen (BUN), which further contributes to azotemia, as well as hyperphosphatemia and acidosis. drugs.com Case studies have documented instances where the administration of tetracyclines to patients with underlying renal disease resulted in a further decline in the glomerular filtration rate. nih.gov In severe cases, this drug-induced exacerbation of renal failure has necessitated interventions such as peritoneal dialysis or hemodialysis. nih.gov

| Effect on Renal Function in Patients with Pre-existing Impairment |

| Primary Mechanism |

| Decreased renal clearance leading to drug accumulation. |

| Biochemical Changes |

| Increased Blood Urea Nitrogen (BUN), leading to azotemia. |

| Hyperphosphatemia. |

| Acidosis. |

| Clinical Outcome |

| A fall in the glomerular filtration rate. |

| Exacerbation of pre-existing renal failure. drugs.comnih.govnih.gov |

Neurological Effects (e.g., Intracranial Hypertension)

A notable neurological effect associated with tetracycline use is intracranial hypertension (IH), also known as pseudotumor cerebri (PTC). nih.gov This condition is characterized by increased pressure within the skull in the absence of a tumor or other structural abnormalities. nih.gov While the precise mechanism remains to be fully elucidated, the prevailing hypothesis suggests that tetracycline may impair the reabsorption of cerebrospinal fluid (CSF). medsafe.govt.nz

Clinical presentations of tetracycline-associated IH typically include symptoms such as persistent, pulsatile headaches, visual disturbances, and papilledema (swelling of the optic disc), which is a key diagnostic sign. nih.govmedsafe.govt.nz Studies have shown a significantly higher incidence of PTC among individuals using tetracyclines compared to the general population. reviewofoptometry.com Data from the World Health Organization's adverse reactions database indicates numerous reported cases of intracranial hypertension linked to tetracyclines. medsafe.govt.nz While this adverse effect is considered rare, its potential severity underscores the importance of recognizing its clinical signs. nih.gov In many reported instances, the signs and symptoms of IH resolved after discontinuation of the tetracycline therapy. nih.gov

| Tetracycline | Doxycycline | Minocycline (B592863) |

| 31 | 27 | 188 |

Gastrointestinal Disturbances and Esophageal Ulceration

The use of oral tetracycline formulations has been linked to direct irritation of the gastrointestinal tract, most notably leading to esophageal ulceration. drugs.comnih.gov The primary mechanism for this is a local corrosive effect of the drug on the esophageal mucosa. nih.gov This injury occurs when a capsule or tablet remains in contact with the esophageal lining for a prolonged period, allowing the chemical compound to cause direct tissue damage. nih.govnih.gov

Factors that contribute to this prolonged contact include ingesting the medication with insufficient fluid, taking the medication immediately before lying down, and underlying esophageal motility disorders. drugs.comnih.gove-jyms.org Clinical studies have described patients developing sudden onset of severe retrosternal pain and odynophagia (painful swallowing) during treatment. nih.gov Endoscopic examinations in these cases have revealed distinct, often circumferential, ulcers in the esophagus. nih.govhamidiyemedj.com Experimental studies in animal models have corroborated the ulcerogenic potential of tetracyclines, confirming a direct corrosive action on the esophageal tissue. nih.gov

| Finding | Description |

| Clinical Presentation | Sudden onset of intense retrosternal pain and odynophagia. nih.gov |

| Endoscopic Findings | Distinct, circumferential ulcers in the esophagus. nih.gov |

| Underlying Mechanism | Local corrosive effect from prolonged contact of the drug with esophageal mucosa. nih.gov |

| Contributing Factors | Insufficient fluid intake, recumbent position after ingestion, esophageal dysmotility. drugs.comnih.gov |

Photosensitivity Mechanisms

Tetracycline-induced photosensitivity is a phototoxic reaction, as opposed to a photoallergic one. nih.govresearchgate.net The fundamental mechanism involves the tetracycline molecule absorbing energy from ultraviolet A (UVA) radiation. nih.govfrontiersin.org Once the drug absorbs this light energy, it enters an excited state and subsequently releases this energy into the surrounding skin tissue, causing cellular damage. nih.govfrontiersin.org

A proposed mechanistic model suggests a two-pronged process following the absorption of UVA radiation by the tetracycline molecule:

The drug acts as a photosensitizer, transferring the absorbed energy to biological molecules within the skin, leading directly to phototoxicity. nih.gov

The photochemical reaction produces one or more stable photoproducts. These photoproducts can also absorb light energy (specifically in the visible spectrum) and act as photosensitizers themselves, thus perpetuating the phototoxic process. nih.gov

This process is partially dependent on the presence of oxygen and may involve the formation of singlet oxygen, a highly reactive oxygen species that contributes to cellular damage. nih.gov The clinical manifestation of this reaction is typically an exaggerated sunburn-like response on sun-exposed areas of the skin. nih.gov

| Step | Mechanism |

| 1. Activation | Tetracycline molecule absorbs energy from UVA radiation. nih.gov |

| 2. Direct Phototoxicity | The activated drug photosensitizes biological molecules, causing cellular damage. nih.gov |

| 3. Photoproduct Formation | Photochemical reactions create photoproducts from the tetracycline molecule. nih.gov |

| 4. Indirect Phototoxicity | These photoproducts absorb visible light and also act as photosensitizers, causing further damage. nih.gov |

| 5. Cellular Damage | The process is partially oxygen-dependent and may involve reactive oxygen species. nih.gov |

Effects on Bone and Tooth Calcification

Tetracycline has a significant affinity for calcium and a marked tendency to chelate calcium salts. nih.gov This property is the basis for its effects on developing bones and teeth. During the process of mineralization, tetracycline can be incorporated into the hydroxyapatite (B223615) matrix of actively calcifying tissues. nih.govnih.govresearchgate.net

When administered during the period of tooth development, tetracycline binds to the calcium ions that are essential for the calcification process. todaysrdh.comhealthline.com This binding results in the deposition of a tetracycline-calcium-orthophosphate complex within the dentin and enamel. todaysrdh.com This incorporation leads to a permanent, intrinsic discoloration of the teeth, which can range in color from yellow to brown or gray. nih.govhealthline.com The degree of staining is related to the duration and amount of exposure to the drug during the critical periods of odontogenesis. todaysrdh.com The vulnerable timeframe for primary teeth is from approximately the fourth month of gestation to the fifth month postpartum, while for permanent teeth, it extends through the eighth year of life. todaysrdh.com

Similarly, tetracycline can be deposited in skeletal tissue during active bone formation. nih.gov While this property has been utilized in bone histomorphometry as a fluorochrome label, high concentrations or prolonged use during early development can disrupt normal skeletal growth. nih.govresearchgate.net

| Tissue | Mechanism of Effect |

| Teeth | Tetracycline chelates calcium ions and is incorporated into the hydroxyapatite of developing dentin and enamel. nih.govtodaysrdh.com |

| Bone | Tetracycline is deposited into the mineral matrix of actively calcifying bone. nih.govresearchgate.net |

Hypersensitivity Reactions

Hypersensitivity reactions to tetracycline encompass a range of immunological responses. These can be broadly categorized as immediate, IgE-mediated reactions and delayed, non-IgE-mediated reactions. nih.govnih.gov

IgE-mediated (Type I) hypersensitivity reactions are relatively rare but can be severe. nih.govresearchgate.net These reactions typically occur within an hour of drug administration and are caused by the cross-linking of IgE antibodies on the surface of mast cells and basophils, leading to the release of inflammatory mediators. researchgate.net Clinical manifestations include urticaria (hives), angioedema, bronchospasm, and, in the most severe cases, anaphylaxis. nih.govresearchgate.net

Delayed, non-IgE-mediated reactions are more common and present with a variety of clinical pictures. nih.gov These reactions involve different immunological pathways, often T-cell mediated. The most frequent manifestation is an erythematous maculopapular rash. nih.gov More severe, though less common, non-IgE-mediated syndromes have been reported, particularly with analogues like minocycline, such as Drug Rash with Eosinophilia and Systemic Symptoms (DRESS) syndrome. nih.gov The higher incidence of certain hypersensitivity reactions with minocycline may be related to its hepatic metabolism and the formation of reactive iminoquinone derivatives, a process that does not occur with tetracycline. nih.gov

| Reaction Type | Proposed Mechanism | Clinical Manifestations |

| IgE-Mediated (Immediate) | IgE antibody cross-linking on mast cells and basophils. researchgate.net | Urticaria, angioedema, bronchospasm, anaphylaxis. nih.gov |

| Non-IgE-Mediated (Delayed) | T-cell mediated and other pathways. nih.gov | Maculopapular rash, drug fever. nih.gov |

Synthesis and Derivatization Research

Conventional Fermentation-Semi-synthesis Approaches

The foundational method for producing tetracycline (B611298) antibiotics has historically been a combination of microbial fermentation and subsequent chemical modification (semi-synthesis). harvard.edu The initial tetracyclines were natural products isolated directly from the fermentation of Streptomyces bacteria. wikipedia.orgthesciencenotes.com For instance, chlortetracycline (B606653) was discovered from Streptomyces aureofaciens, and oxytetracycline (B609801) from Streptomyces rimosus. wikipedia.org Tetracycline itself was later identified as a natural product from several Streptomyces species and also produced semi-synthetically. wikipedia.org

This fermentation-based approach provides the complex, fused tetracyclic nucleus that is characteristic of this class of antibiotics. wikipedia.org From these naturally occurring starting materials, medicinal chemists have been able to introduce a variety of modifications. nih.gov This semi-synthetic strategy has been the dominant method for creating new tetracycline derivatives for decades, leading to the development of second-generation tetracyclines like doxycycline (B596269) and minocycline (B592863). nih.govharvard.edu

Key semi-synthetic modifications include: